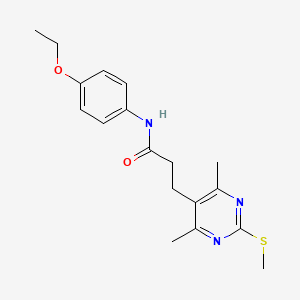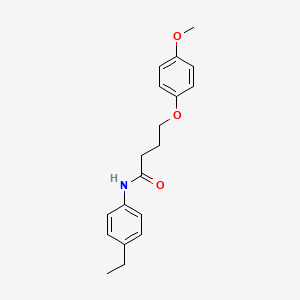
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(4-ethoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(4-ethoxyphenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of pyrimidine derivatives and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity of Pyrimidine Derivatives
Pyrimidine derivatives have been explored for their antiviral properties, particularly against herpes viruses and retroviruses such as HIV. The structural modification of pyrimidines can significantly influence their antiviral activity, pointing towards the potential of designing specific derivatives for targeted antiviral therapies (Holý et al., 2002).
Aromatase Inhibition for Cancer Treatment
The synthesis and evaluation of pyrimidine diones as aromatase inhibitors have been reported, showing the potential for the treatment of hormone-dependent breast cancer. The study highlights the importance of the pyrimidine structure in developing new therapeutics (Hartmann & Batzl, 1986).
Inhibition of 5-Lipoxygenase-Activating Protein (FLAP)
Research on pyrimidine derivatives has also shown the potential for inhibiting FLAP, an enzyme involved in the biosynthesis of leukotrienes, which play a role in asthma and allergies. This suggests a pathway for developing treatments for inflammatory diseases (Stock et al., 2011).
Heterocyclic Synthesis for Drug Development
The versatility of pyrimidine derivatives in heterocyclic chemistry offers pathways for synthesizing a wide range of biologically active compounds. This includes the development of novel pharmaceuticals with potential applications in treating various diseases (Fadda et al., 2012).
Neurokinin-1 Receptor Antagonism
Some pyrimidine derivatives have been identified as potent neurokinin-1 receptor antagonists, with implications for treating depression and emesis. This underlines the importance of pyrimidine structures in designing new central nervous system-active drugs (Harrison et al., 2001).
Eigenschaften
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(4-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-5-23-15-8-6-14(7-9-15)21-17(22)11-10-16-12(2)19-18(24-4)20-13(16)3/h6-9H,5,10-11H2,1-4H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSMGIPFNDNPIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC2=C(N=C(N=C2C)SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide](/img/structure/B2399607.png)
![3-cyclohexyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2399608.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2399612.png)
![Methyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2399613.png)
![4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B2399614.png)
![N-tert-butyl-4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzamide](/img/structure/B2399616.png)


![4-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2399623.png)

![2-[(2-Methylphenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one](/img/structure/B2399626.png)
![6-(4-fluorobenzyl)-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2399627.png)
